molecular formula C9H10F3IN2O2 B2575108 Ethyl 3-iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylate CAS No. 1946812-85-6

Ethyl 3-iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylate

Cat. No.: B2575108
CAS No.: 1946812-85-6
M. Wt: 362.091
InChI Key: IOTWOLBBQBBWRD-UHFFFAOYSA-N
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Description

Ethyl 3-iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylate is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with an ethyl ester, an iodine atom, and a trifluoropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, THF).

    Oxidation: Oxidizing agents (e.g., H2O2), solvents (e.g., acetonitrile).

Major Products

    Substitution: Various substituted pyrazole derivatives.

    Reduction: Corresponding alcohols.

    Oxidation: Pyrazole N-oxides.

Mechanism of Action

The mechanism of action of Ethyl 3-iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-bromo-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylate
  • Ethyl 3-chloro-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylate
  • Ethyl 3-fluoro-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylate

Uniqueness

Ethyl 3-iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to its halogenated analogs. The trifluoropropyl group further enhances its chemical stability and biological activity .

Properties

IUPAC Name

ethyl 3-iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3IN2O2/c1-2-17-8(16)6-5-15(14-7(6)13)4-3-9(10,11)12/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTWOLBBQBBWRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1I)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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